1-(4-cyclohexylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
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Overview
Description
1-(4-cyclohexylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylphenyl group and a tetrahydroindazole moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyclohexylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexylphenyl intermediate: This step involves the coupling of cyclohexyl bromide with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Cyclization to form the tetrahydroindazole ring: The intermediate undergoes cyclization with hydrazine hydrate under acidic conditions to form the tetrahydroindazole ring.
Amination and hydrochloride salt formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-cyclohexylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(4-cyclohexylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-cyclohexylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(4-cyclohexylphenyl)-4,5,6,7-tetrahydro-1H-indazole: Lacks the amine group, resulting in different chemical properties and reactivity.
4-amino-1-(4-cyclohexylphenyl)-1H-indazole: Similar structure but lacks the tetrahydro moiety, affecting its biological activity.
Uniqueness
1-(4-cyclohexylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is unique due to its combination of a cyclohexylphenyl group and a tetrahydroindazole moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3.ClH/c20-18-7-4-8-19-17(18)13-21-22(19)16-11-9-15(10-12-16)14-5-2-1-3-6-14;/h9-14,18H,1-8,20H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPRHGSAVOAKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)N3C4=C(C=N3)C(CCC4)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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